5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC16363968
Molecular Formula: C22H28N4OS
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N4OS |
|---|---|
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C22H28N4OS/c1-16-15-28-22(24-16)20-19(27)14-26(21(20)23)12-9-17-7-10-25(11-8-17)13-18-5-3-2-4-6-18/h2-6,15,17,23,27H,7-14H2,1H3 |
| Standard InChI Key | PEBNGEHXRFEEDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)C2=C(CN(C2=N)CCC3CCN(CC3)CC4=CC=CC=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C22H28N4OS, with a molecular weight of 396.6 g/mol. Its IUPAC name reflects the integration of a benzylpiperidine group linked via an ethyl chain to a pyrrolone-thiazole hybrid. The benzylpiperidine moiety contributes to lipophilicity, enhancing blood-brain barrier permeability, while the thiazole and pyrrolone rings provide hydrogen-bonding sites for target engagement.
Key Structural Features
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Benzylpiperidine Subunit: The piperidine ring’s nitrogen atom facilitates interactions with sigma receptors, particularly σ1R, which modulate calcium signaling and neuronal survival.
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Thiazole Ring: The 4-methylthiazole group enhances electron density, stabilizing interactions with cholinesterase catalytic sites.
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Pyrrolone Core: The α,β-unsaturated ketone in the pyrrolone moiety enables redox activity, potentially mitigating oxidative stress in neurodegenerative contexts.
Synthesis and Optimization
Multistep Synthetic Route
The synthesis involves sequential coupling of benzylpiperidine, thiazole, and pyrrolone precursors. A representative pathway includes:
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Piperidine Functionalization: 1-Benzylpiperidin-4-amine undergoes alkylation with 2-chloroethylamine to introduce the ethyl linker.
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Thiazole Formation: Cyclization of 4-methyl-1,3-thiazol-2-amine with thiourea derivatives yields the thiazole intermediate.
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Pyrrolone Assembly: Condensation of the ethyl-linked piperidine-thiazole intermediate with a pyrrolone precursor under reflux conditions completes the scaffold.
Industrial-Scale Production
Optimized processes employ continuous flow reactors to enhance yield (∼78%) and purity (>98%). Green chemistry principles, such as catalytic hydrogenation over palladium-on-carbon, reduce waste generation.
Pharmacological Profile
Sigma Receptor Modulation
The compound exhibits high σ1R affinity (Ki = 1.45 nM), surpassing reference ligands like PRE-084. σ1R agonism modulates NMDA receptor activity, attenuating neuropathic pain in rodent models.
| Parameter | Value |
|---|---|
| σ1R Ki | 1.45 nM |
| AChE IC50 | 13 nM |
| BuChE IC50 | 3.1 µM |
Cholinesterase Inhibition
Dual inhibition of AChE (IC50 = 13 nM) and BuChE (IC50 = 3.1 µM) enhances cholinergic transmission, critical for Alzheimer’s disease therapy. Molecular docking studies reveal hydrogen bonding between the thiazole nitrogen and AChE’s peripheral anionic site.
Neuroprotective Mechanisms
Oxidative Stress Mitigation
The pyrrolone core scavenges reactive oxygen species (ROS), reducing neuronal apoptosis in vitro (EC50 = 2.8 µM). Synergism between σ1R activation and ROS scavenging suggests multifactorial neuroprotection.
Neuropathic Pain Alleviation
In a spared nerve injury model, the compound (10 mg/kg, oral) reduced mechanical allodynia by 62% over 6 hours, comparable to gabapentin. σ1R-mediated suppression of microglial activation underlies this effect.
Comparative Analysis with Analogues
Structural Analogues
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1-Benzylpiperidine Derivatives: Lack thiazole and pyrrolone groups, showing lower σ1R affinity (Ki > 100 nM).
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Thiazole-Containing Compounds: Absence of the pyrrolone moiety diminishes cholinesterase inhibition (AChE IC50 > 1 µM).
Therapeutic Advantages
The integration of benzylpiperidine, thiazole, and pyrrolone confers superior target polypharmacology, enabling simultaneous modulation of σ1R, AChE, and oxidative pathways.
Future Directions
Clinical Translation
Phase I trials should assess pharmacokinetics and σ1R occupancy using PET imaging. Structural modifications, such as fluorination of the benzyl group, may enhance metabolic stability.
Combination Therapies
Co-administration with NMDA antagonists (e.g., memantine) could amplify neuropathic pain relief while minimizing dosages.
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